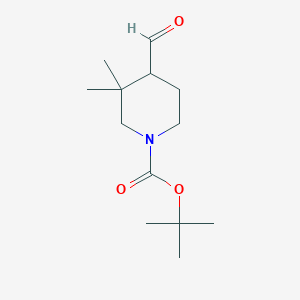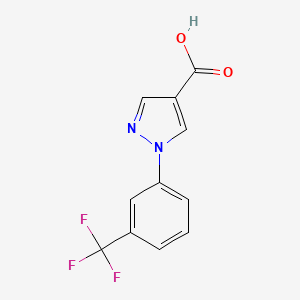
1-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carboxylic acid, 95%
描述
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an actively pursued topic in academic research . For example, the first synthesis of tipranavir using a chiral auxiliary was reported, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (CF3), which contributes to their unique physicochemical properties .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Several methods have been developed for adding trifluoromethyl groups to chemical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group . This group contributes to the unique physicochemical properties of these compounds .作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, disrupting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inhibiting the activity of certain enzymes and disrupting the function of various proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
实验室实验的优点和局限性
The advantages of using TFMP-PCA 95% in lab experiments include its high reactivity, its simple synthesis, and its ability to be isolated in high yields. However, there are some limitations to using TFMP-PCA 95% in lab experiments. For example, the compound is highly reactive and can cause unwanted side reactions. In addition, the compound is not water soluble, which can make it difficult to use in certain experiments.
未来方向
The potential future directions for the use of TFMP-PCA 95% include the development of new synthetic methods and the study of its biochemical and physiological effects. In addition, TFMP-PCA 95% could be used to study the effects of drugs on the expression of genes and proteins, and to study the effects of drugs on the immune system. Furthermore, TFMP-PCA 95% could be used to study the effects of environmental contaminants on the metabolism of cells, and to study the effects of drugs on the development of tumors. Finally, TFMP-PCA 95% could be used to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the nervous system.
科学研究应用
TFMP-PCA 95% has been widely used in scientific research. It has been used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles, and for the synthesis of fluorescent dyes and other fluorescent molecules. It has also been used in the synthesis of novel compounds, and in the study of biochemical and physiological effects. TFMP-PCA 95% has been used to study the effects of drugs on cell proliferation and apoptosis, and to study the effects of drugs on the metabolism of cells. In addition, TFMP-PCA 95% has been used to study the effects of drugs on the expression of genes and proteins, and to study the effects of drugs on the immune system.
安全和危害
生化分析
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival The compound acts as an inhibitor of PI3K, thereby affecting the downstream signaling pathways
Cellular Effects
The effects of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior.
Molecular Mechanism
At the molecular level, 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the Akt pathway, which is crucial for cell survival and proliferation. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-activators, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects without causing toxicity.
Metabolic Pathways
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and effects on cellular function. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion .
Transport and Distribution
The transport and distribution of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism and signaling . It may also be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-2-1-3-9(4-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORQKCIUEFXFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189537 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75815-75-7 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)


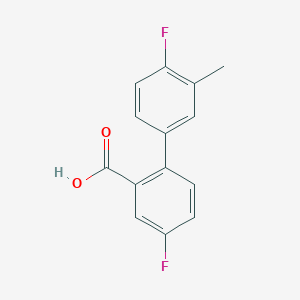
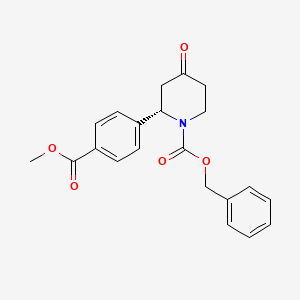

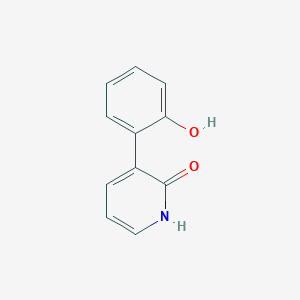



![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
